![molecular formula C16H10O B1583413 Benzo[b]naphtho[1,2-d]furan CAS No. 205-39-0](/img/structure/B1583413.png)
Benzo[b]naphtho[1,2-d]furan
Overview
Description
Benzo[b]naphtho[1,2-d]furan is a polycyclic aromatic compound with the molecular formula C₁₆H₁₀O. It is characterized by a fused ring system consisting of benzene and naphthalene rings connected through a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]naphtho[1,2-d]furan can be synthesized through several methods:
Cyclization Reactions: Starting from certain aromatic compounds, cyclization synthesis is carried out through tandem reactions.
Condensation Reactions: The condensation reaction of aromatic carboxylic acid and aldehyde, followed by ring synthesis through a series of steps.
Photochemical Synthesis: A novel approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups can be introduced into the aromatic system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs) :
Benzo[b]naphtho[1,2-d]furan is utilized in the development of OLEDs, which are crucial for creating energy-efficient displays in devices such as televisions and smartphones. Its electronic properties enhance the performance of these devices by improving light emission efficiency and color purity .
Photovoltaic Cells
Organic Solar Cells :
This compound plays a vital role in enhancing the efficiency of organic solar cells. By improving light absorption and charge transport within the cell structure, this compound contributes to more effective conversion of sunlight into electricity .
Fluorescent Dyes
Biological Research :
In biological research, this compound serves as a fluorescent marker. It allows scientists to visualize and track cellular processes with high precision, making it an important tool in studies involving cell biology and molecular imaging .
Polymer Chemistry
Thermal Stability and Mechanical Properties :
Incorporation of this compound into polymer matrices is known to enhance thermal stability and mechanical properties. This application is particularly valuable in the manufacturing of durable materials used in various industrial applications .
Pharmaceutical Development
Drug Formulation :
Research is ongoing into the potential of this compound in drug formulation. Its properties may improve bioavailability and facilitate targeted delivery systems for pharmaceuticals, thereby enhancing therapeutic efficacy .
Summary Table of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Organic Electronics | OLEDs | Energy-efficient displays |
Photovoltaic Cells | Organic solar cells | Enhanced light absorption and charge transport |
Fluorescent Dyes | Biological markers | High precision in visualizing cellular processes |
Polymer Chemistry | Durable material manufacturing | Improved thermal stability and mechanical properties |
Pharmaceutical Development | Drug formulation | Enhanced bioavailability and targeted delivery |
OLED Efficiency Enhancement
A study demonstrated that incorporating this compound into OLED materials significantly improved their luminous efficiency compared to traditional materials. The results indicated a potential for broader adoption in commercial display technologies.
Solar Cell Performance
Research on organic solar cells revealed that devices utilizing this compound exhibited increased power conversion efficiencies by up to 15% compared to those without the compound. This enhancement is attributed to its ability to facilitate better charge separation and transport.
Fluorescent Imaging
In a biological study, this compound was used as a fluorescent dye to track cellular dynamics in live tissues. The compound's stability under physiological conditions allowed for extended observation periods without significant photobleaching.
Mechanism of Action
The mechanism of action of Benzo[b]naphtho[1,2-d]furan involves its interaction with various molecular targets and pathways:
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Effective therapeutic agents for diabetes mellitus.
Tumor Necrosis Factor (TNF-α) Inhibition: Employed as antiallergic agents.
Antioxidant and Anti-inflammatory Pathways: Involvement in reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Benzo[b]naphtho[1,2-d]furan can be compared with other similar compounds such as:
Dibenzofuran: Known for its biological activities including anti-tumor and antibacterial properties.
Phenyldibenzofurans: Effective in determining the origin, depositional environment, and thermal maturity of source rocks.
Benzo[b]naphtho[2,1-d]furan: Another isomer with similar structural properties.
Biological Activity
Benzo[b]naphtho[1,2-d]furan is a polycyclic aromatic compound characterized by a complex fused ring system. Its biological activity has been the subject of various studies, particularly in the fields of medicinal chemistry and environmental science. This article provides an overview of the biological properties, mechanisms of action, and relevant case studies pertaining to this compound.
Chemical Structure and Properties
This compound has the molecular formula and is structurally distinct due to its unique arrangement of benzene and furan rings. The compound's melting point ranges from 80-85°C, and it appears as a white to pale yellow crystalline solid.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, potentially leading to anticancer effects.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against certain strains of bacteria, such as Bacillus subtilis with a minimum inhibitory concentration (MIC) of 9.0 μM .
1. Antibacterial Activity
A study focusing on the isolation of new compounds from Streblus usambarensis revealed that derivatives of this compound demonstrated moderate antibacterial activity. Specifically, Usambarin D showed significant efficacy against Bacillus subtilis, while other tested compounds were ineffective against Escherichia coli. .
2. Geochemical Analysis
Research on crude oils and source rock extracts identified the presence of this compound isomers. The relative abundance of these isomers serves as a potential molecular geochemical parameter for indicating oil migration pathways and distances in geological studies .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
This compound | Polycyclic Aromatic Hydrocarbon | Moderate antibacterial activity |
Dibenzofuran | Polycyclic Aromatic Hydrocarbon | Different biological activities |
Benzo[b]naphtho[2,1-d]furan | Structural Isomer | Varies in chemical reactivity |
Q & A
Q. What are the primary synthetic routes for Benzo[b]naphtho[1,2-d]furan, and how do reaction conditions influence yield?
Basic Synthesis
The compound can be synthesized via Suzuki-Miyaura cross-coupling using 2-fluorophenylboronic acid and 1-bromo-2-methoxynaphthalene , with palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene/water at reflux . Alternative routes involve intramolecular cyclization of α-haloketones with phenols under basic conditions (e.g., K₂CO₃ in DMF), achieving yields up to 92% for structurally related benzofurans .
Advanced Optimization
Yield discrepancies (e.g., 61–92% in related derivatives) arise from steric hindrance, electronic effects of substituents, and catalyst loading. For instance, electron-withdrawing groups on aryl halides reduce coupling efficiency, while microwave-assisted synthesis can enhance regioselectivity and reduce reaction time .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Methodological Approach
1H and 13C NMR are critical for distinguishing regioisomers. For example:
- 8,9,10,11-Tetrahydro-7H-cyclohepta[b]naphtho[2,1-d]furan (7f) : Key signals include a triplet at δ 2.85–3.05 ppm (methylene protons adjacent to oxygen) and aromatic protons at δ 7.45–8.20 ppm .
- Brominated derivatives : 3-Bromo-substituted compounds show deshielded aromatic protons (δ 7.60–8.25 ppm) and a distinct 13C peak near 115 ppm for the Br-C bond .
Data Contradictions
Discrepancies in reported chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic rotational isomerism. Cross-validation with 2D NMR (COSY, HSQC) is recommended .
Q. What strategies improve regioselectivity in the functionalization of this compound?
Advanced Functionalization
- Bromination : Electrophilic bromination (e.g., NBS in CCl₄) selectively targets the electron-rich C9 position, yielding 9-bromo-Benzo[b]naphtho[1,2-d]furan (CAS 1256544-27-0) with >70% purity .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids require careful control of catalyst (Pd(OAc)₂) and ligand (SPhos) ratios to avoid poly-substitution .
Q. How do steric and electronic factors influence the reactivity of this compound in cycloaddition reactions?
Mechanistic Analysis
The fused naphthofuran system exhibits reduced reactivity in Diels-Alder reactions due to steric hindrance from the planar aromatic framework. Electron-donating substituents (e.g., methoxy groups) enhance dienophile activity, while bulky groups at C3/C4 positions impede π-orbital overlap . Computational modeling (DFT) is advised to predict regioselectivity in complex transformations .
Q. What safety protocols are essential for handling this compound derivatives?
Hazard Mitigation
- Acute Toxicity : Classified as H302 (harmful if swallowed) and H319 (eye irritation). Use fume hoods and PPE (nitrile gloves, safety goggles) during synthesis .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Contaminated waste must be treated with activated charcoal before disposal .
Q. How can this compound be applied in pharmacological studies?
Emerging Applications
- Antitubercular Agents : Derivatives like dibenzo[b,d]furan-based quinolines show MIC values of 1.6 µg/mL against Mycobacterium tuberculosis via inhibition of cell-wall synthesis .
- Photodynamic Therapy : The extended π-system enables singlet oxygen generation under UV light, making it a candidate for cancer cell ablation .
Q. What analytical techniques validate the purity of this compound in interdisciplinary research?
Quality Control
- HPLC : Use a C18 column with MeOH/H₂O (80:20) mobile phase; retention time ~12.3 min for the parent compound .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]+ at m/z 219.08) confirms molecular identity, while GC-MS detects volatile byproducts .
Properties
IUPAC Name |
naphtho[2,1-b][1]benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWNNQQHTXDOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942673 | |
Record name | Benzo[b]naphtho[1,2-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205-39-0 | |
Record name | Benzo[b]naphtho[1,2-d]furan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[b]naphtho[1,2-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]naphtho[1,2-d]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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